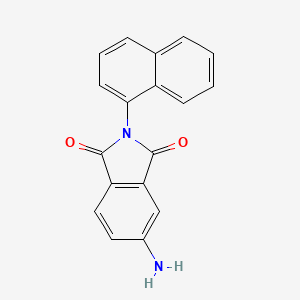

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione

Description

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalene ring. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and organic synthesis .

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

5-amino-2-naphthalen-1-ylisoindole-1,3-dione |

InChI |

InChI=1S/C18H12N2O2/c19-12-8-9-14-15(10-12)18(22)20(17(14)21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,19H2 |

InChI Key |

ROMCKSAUZWMNMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Imide Formation via Phthalic Anhydride and 1-Naphthylamine

The reaction of phthalic anhydride with 1-naphthylamine in acetic acid at 120°C yields N-(1-naphthyl)phthalimide as a precursor. This step often employs triethylamine as a base to deprotonate the amine, enhancing nucleophilicity. Solvent choice (e.g., acetic acid or toluene) and temperature control are critical to avoid side products like bis-amide formations.

Table 1: Reaction Conditions for Imide Formation

| Phthalic Derivative | Amine | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Phthalic anhydride | 1-Naphthylamine | Acetic acid | 120°C | 85–92 |

| 4-Nitrophthalic acid | 1-Naphthylamine | Toluene | Reflux | 78 |

Regioselective Nitration of N-(1-Naphthyl)phthalimide

Introducing the nitro group at the 5-position requires careful control of nitration conditions. Mixed nitric-sulfuric acid systems at 0–5°C preferentially nitrate the phthalimide ring at the meta position relative to the electron-withdrawing imide group.

Nitration Mechanism and Optimization

The nitronium ion (NO₂⁺) attacks the electron-deficient aromatic ring, with the imide carbonyl groups directing substitution to the 5-position. Lower temperatures (0–5°C) minimize di-nitration byproducts.

Table 2: Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| N-(1-Naphthyl)phthalimide | HNO₃/H₂SO₄ | 0–5°C | 70 | 5-Nitro-2-(1-naphthyl)imide |

| Acetyl nitrate | 25°C | 65 | 5-Nitro isomer |

Reduction of Nitro to Amino Group

The final step involves reducing the 5-nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron/HCl are commonly used.

Catalytic Hydrogenation

Using 10% Pd/C in ethanol under 50 psi H₂ at 25°C achieves near-quantitative reduction while preserving the imide ring.

Chemical Reduction with Fe/HCl

A mixture of iron powder and concentrated HCl in ethanol/water (3:1) at 70°C reduces the nitro group efficiently, though longer reaction times may degrade acid-sensitive groups.

Table 3: Reduction Methods Comparison

Alternative Synthetic Routes

Direct Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed coupling between 5-bromo-2-(1-naphthyl)isoindoline-1,3-dione and ammonia introduces the amino group directly, avoiding nitration-reduction sequences. However, this method requires specialized ligands and yields ≤75%.

Solid-Phase Synthesis

Immobilizing phthalic acid derivatives on resin enables stepwise functionalization, though scalability remains challenging.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization by ¹H NMR, IR, and HPLC confirms structure and purity .

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical transformations, including:

Oxidation

-

Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Outcome : Introduction of oxidized functional groups, modifying biological activity.

Reduction

-

Agents : Lithium aluminum hydride (LiAlH₄).

-

Outcome : Conversion to amine derivatives or other reduced forms.

Substitution

-

Mechanism : Replacement of functional groups (e.g., carbonyl groups) with nucleophiles.

-

Reagents : Alkyl halides, nucleophilic agents (e.g., amines).

Acylation and Alkylation

-

Amino Group Reactivity :

-

Acylation : Reaction with acetyl chloride or similar reagents.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide).

-

-

Outcome : Derivatives with enhanced stability or biological activity.

Carbonyl Group Modifications

-

Substitution at carbonyl positions :

-

Nucleophilic attack : Reagents like Grignard reagents or hydrides (e.g., LiAlH₄).

-

Electrophilic addition : Activation via T3P® (trityl pyrophosphate) for imine condensation.

-

Characterization Methods

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation (e.g., aromatic protons, carbonyl carbons) | Peaks at δ 7.30–8.32 (aromatic H), δ 176–174 (C=O) |

| IR Spectroscopy | Functional group identification (e.g., amine, carbonyl) | NH stretch (~3300 cm⁻¹), C=O stretch (~1770 cm⁻¹) |

| Mass Spectrometry | Molecular weight verification and purity assessment | Molecular ion (M⁺) at m/z ~288.3 (C₁₈H₁₃N₂O₂) |

| TLC | Reaction monitoring and purity confirmation | Rf values for intermediates and products |

Biological Relevance of Reaction Products

Derivatives of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione exhibit:

-

Antimicrobial activity : Substituted anilines and thiadiazoles show IC₅₀ values as low as 18 μM against M. tuberculosis .

-

Anticancer potential : Inhibition of cancer cell proliferation (e.g., A549 xenograft models).

-

Enzyme inhibition : Binding to InhA enzyme via hydrogen bonds with Tyr158 residue, validated by docking and MD simulations .

-

Neuroprotective effects : Modulation of dopamine receptors (D3 subtype) and inhibition of β-amyloid aggregation.

Reaction Mechanism Insights

-

Electron transfer and stability : DFT studies reveal low energy gaps in derivatives, indicating high reactivity and electron-donating capacity .

-

Nucleophilic sites : MESP calculations highlight electrophilic and nucleophilic regions, guiding substitution reactions .

-

Thermodynamic control : T3P® activation enables selective imine condensation, yielding E-configured products .

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione has shown promising applications in the field of medicinal chemistry:

- Dopamine Receptor Modulation : The compound modulates dopamine receptors, particularly D3 receptors, which are implicated in psychiatric disorders such as schizophrenia. This suggests potential therapeutic applications in treating these conditions.

- Alzheimer’s Disease Research : It has demonstrated potential as an inhibitor of β-amyloid protein aggregation, indicating its usefulness in Alzheimer's disease research.

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, cytotoxicity assays on A549 lung adenocarcinoma cells revealed significant inhibitory effects . In vivo studies using xenograft models indicated that treatment with this compound significantly reduced tumor size compared to control groups.

The biological activities associated with 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione include:

- Antimicrobial Properties : Research indicates that the compound exhibits activity against various microbial strains, making it a candidate for further pharmacological studies.

- Antioxidant Effects : The compound has been evaluated for its free radical scavenging effects, showing promising results in inhibiting oxidative stress-related damage .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial sectors:

- Dyes and Colorants : Due to its chemical structure, it is employed in the production of dyes and colorants.

- Polymer Additives : Its properties make it suitable for use as an additive in polymers to enhance their performance characteristics.

Case Study 1: Anticancer Efficacy

In a study focusing on anticancer properties, derivatives of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione were tested on A549 lung adenocarcinoma cells. The results indicated significant cytotoxic effects with IC50 values demonstrating potent inhibitory effects on cell viability. Additionally, histopathological analyses confirmed reduced tumor growth in xenograft models treated with the compound over a period of 60 days.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against β-amyloid aggregation. The findings suggested that it could potentially serve as a therapeutic agent for Alzheimer's disease by preventing the formation of toxic aggregates associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which is involved in neurotransmission and has implications for psychiatric disorders . Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalene ring enhances its ability to interact with aromatic amino acids in protein targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoindoline structure with a naphthalene moiety, which enhances its interaction with biological targets. The presence of an amino group contributes to its reactivity and biological activity.

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione exhibits several mechanisms of action:

- Dopamine Receptor Modulation : It interacts with dopamine receptors, particularly D3 receptors, which are implicated in psychiatric disorders such as schizophrenia.

- Inhibition of β-Amyloid Aggregation : The compound has shown potential in inhibiting the aggregation of β-amyloid proteins, suggesting a role in Alzheimer's disease research.

- Anticancer Activity : Studies indicate that it can inhibit the proliferation of cancer cells, making it a candidate for cancer treatment .

Biological Activity Profiles

Research has documented various biological activities associated with 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione:

In Vivo Studies

Recent studies evaluated the anticancer efficacy of derivatives related to 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on A549 lung adenocarcinoma cells using MTT assays. The compounds showed IC50 values indicating potent inhibitory effects on cell viability .

- Xenograft Models : In vivo studies using nude mice implanted with A549 cells revealed that treatment with the compound significantly reduced tumor size compared to control groups over a period of 60 days. Histopathological analyses confirmed reduced tumor growth and improved survival rates .

Mechanistic Insights

The interaction with specific proteins has been studied to understand the mechanism behind its biological activities:

- Protein Binding : The compound's ability to bind to proteins involved in cell signaling pathways enhances its therapeutic potential. Studies indicated strong binding affinities that may influence cellular responses.

- Cellular Interactions : Hydrogen bonding between amino acids and carbonyl groups in isoindoline derivatives plays a crucial role in their biological activity. This interaction is believed to facilitate their anticancer and neuroprotective effects .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione?

Methodological Answer:

Synthesis typically involves coupling naphthalene derivatives with isoindoline-1,3-dione precursors. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ or similar catalysts can optimize yield and selectivity . Post-synthesis, characterization requires:

- Structural Analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups.

- Purity Assessment : HPLC or LC-MS to verify ≥95% purity (common in research-grade compounds) .

- Safety Compliance : Follow protocols for handling amines (e.g., fume hood use, PPE) as outlined in safety data sheets .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Inhalation/Skin Contact : Use fume hoods and nitrile gloves. In case of exposure, rinse immediately with water and consult a physician .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional chemical hygiene plans .

- Documentation : Maintain a risk assessment log referencing CAS-specific safety data (e.g., reactivity with strong oxidizers) .

Advanced: How can computational methods optimize the reaction pathways for this compound’s derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Data Integration : Combine computational results with experimental data (e.g., kinetic studies) to refine reaction conditions. Software like Gaussian or ORCA enables virtual screening of solvent effects .

- Validation : Cross-check simulated spectra (IR, UV-Vis) with experimental data to ensure accuracy .

Advanced: What strategies resolve contradictions in reported reactivity profiles of naphthalene-substituted isoindoline derivatives?

Methodological Answer:

- Systematic Comparison : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) to isolate variables .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways and identify side reactions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, distinguishing outliers or methodological biases .

Advanced: How can factorial design improve experimental efficiency in studying this compound’s photophysical properties?

Methodological Answer:

- Variable Selection : Prioritize factors like solvent polarity, concentration, and excitation wavelength using a 2³ factorial matrix .

- Interaction Analysis : Model interactions between variables (e.g., solvent-concentration effects on fluorescence quantum yield) .

- Optimization : Apply response surface methodology (RSM) to identify ideal conditions for maximal emission intensity .

Advanced: What methodologies address data reproducibility challenges in catalytic applications of this compound?

Methodological Answer:

- Catalyst Characterization : Use XPS and TEM to verify catalyst composition and morphology across batches .

- Kinetic Profiling : Conduct time-resolved studies to monitor reaction progress and identify deactivation pathways .

- Open Data Practices : Share raw datasets (e.g., NMR spectra, kinetic curves) via repositories like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.